molecular formula C48H78O18 B1219772 Cussonoside A CAS No. 57539-70-5

Cussonoside A

Cat. No.: B1219772
CAS No.: 57539-70-5
M. Wt: 943.1 g/mol
InChI Key: YGSBJLPWANWGED-HYXYOFMCSA-N
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Description

Historical Context and Discovery

The discovery of this compound traces back to systematic phytochemical investigations of Cussonia barteri conducted during the mid-1980s, representing a significant milestone in African natural product research. The initial isolation was achieved through comprehensive extraction and chromatographic separation techniques applied to the stem bark of Cussonia barteri, with structural elucidation employing primarily 1H- and 13C-Nuclear Magnetic Resonance spectroscopy, Fast Atom Bombardment Mass Spectrometry, and Gas Chromatography Mass Spectrometry methods. These pioneering studies were conducted through collaborative efforts between French, Nigerian, and German research institutions, reflecting the international significance attributed to African medicinal plant research during this period. The structural determination process revealed this compound as a novel hederagenin derivative, distinguishing it from previously characterized triterpene saponins and establishing its unique position within natural product literature. The discovery was particularly noteworthy as it represented one of the first comprehensive characterizations of bioactive saponins from the Cussonia genus, subsequently inspiring additional research into related species and compounds within this botanical family.

The historical significance of this compound discovery extends beyond its initial isolation to encompass broader implications for understanding African phytochemistry and traditional medicine systems. The compound was identified during a period of increased scientific interest in documenting and validating traditional medicinal practices, particularly those prevalent in West African cultures where Cussonia species had been utilized for generations. The systematic approach employed in its discovery, involving modern analytical techniques combined with ethnobotanical knowledge, established methodological precedents for subsequent natural product investigations throughout the African continent. Additionally, the identification of this compound contributed to growing recognition of triterpene saponins as important bioactive constituents in medicinal plants, influencing research directions in natural product chemistry and pharmacology. The compound's discovery also highlighted the chemical diversity present within the Araliaceae family, encouraging further exploration of related genera and species for novel bioactive compounds with potential therapeutic applications.

Taxonomic Origin from Cussonia barteri

Cussonia barteri represents the primary taxonomic source for this compound, belonging to the family Araliaceae within the order Apiales. This deciduous tree species exhibits wide distribution across West, Central, and East Africa, extending from Guinea and Senegal in the west to Eritrea and Ethiopia in the east, and southward to Zimbabwe. The species demonstrates remarkable adaptability to diverse ecological conditions, thriving in open forests, woodlands, and savannah environments throughout its extensive range. Taxonomically, Cussonia barteri is currently recognized as a synonym of Cussonia arborea, reflecting ongoing botanical nomenclatural revisions within this genus. The plant exhibits distinctive morphological characteristics including palmately compound leaves with three to nine leaflets, thick corky bark with deep furrows, and umbellate inflorescences containing multiple spikes. These morphological features, combined with its chemical profile, have established Cussonia barteri as a species of significant ethnobotanical and phytochemical importance within African traditional medicine systems.

The taxonomic classification of Cussonia barteri within the Araliaceae family positions it among a diverse group of predominantly woody plants known for their complex secondary metabolite profiles. The Araliaceae family encompasses approximately 1,450 species distributed across 40 genera, with many species demonstrating significant medicinal properties attributed to their triterpene saponin content. Within this family context, the Cussonia genus represents a distinctive African lineage characterized by succulent-like adaptations and unique phytochemical signatures. The specific taxonomic placement of Cussonia barteri has implications for understanding the evolutionary origins of this compound and related compounds, as chemotaxonomic studies suggest that triterpene saponin patterns often reflect phylogenetic relationships within plant families. Furthermore, the wide geographical distribution of Cussonia barteri provides opportunities for studying intraspecific chemical variation in this compound content, potentially revealing ecotype-specific adaptations and biosynthetic pathway modifications across different environmental conditions and geographical regions.

Phytochemical Classification as a Triterpene Saponin

This compound belongs to the triterpene saponin class of natural products, specifically categorized as a hederagenin-derived compound with complex oligosaccharide modifications. The molecular structure of this compound features a pentacyclic triterpene aglycone backbone characteristic of the oleanane-type triterpenes, modified through hydroxylation patterns that distinguish hederagenin from other common triterpene frameworks. The saponin classification derives from the presence of multiple sugar moieties attached to the triterpene core, creating amphiphilic properties that contribute to the compound's biological activity and pharmacological characteristics. Structurally, this compound contains three glucose units and one rhamnose unit arranged in a specific glycosidic linkage pattern: α-L-rhamnopyranosyl (1 → 4)-β-D-glucopyranosyl (1 → 6)-β-D-glucopyranosyl ester at the C-28 position of the hederagenin backbone. This complex glycosidic arrangement places this compound within the subclass of triterpene saponins known as bidesmosidic saponins, indicating glycosylation at both the C-3 and C-28 positions of the triterpene core.

The phytochemical classification of this compound within triterpene saponins reflects broader patterns of secondary metabolite evolution within the Araliaceae family. Triterpene saponins represent one of the most structurally diverse classes of plant natural products, with over 3,000 known structures exhibiting wide variation in both aglycone frameworks and glycosidic substitution patterns. Within this diversity, hederagenin-derived saponins constitute a significant subgroup characterized by specific hydroxylation patterns at the C-3, C-23, and C-28 positions of the triterpene backbone. The specific glycosidic arrangement found in this compound demonstrates the sophisticated enzymatic machinery present in Cussonia species for oligosaccharide synthesis and attachment, involving multiple glycosyltransferase enzymes operating in coordinated fashion. Additionally, the classification of this compound as a triterpene saponin provides important insights into its biosynthetic pathway, which likely involves cyclization of 2,3-oxidosqualene through the β-amyrin pathway followed by specific oxidative modifications and sequential glycosylation reactions.

Table 1: Phytochemical Classification and Structural Features of this compound

Classification Level Description
Chemical Class Triterpene Saponin
Aglycone Type Hederagenin (Oleanane-type)
Molecular Formula C48H78O18
Molecular Weight 943.137 g/mol
Glycosidic Pattern Trisaccharide at C-28
Sugar Components 3 × D-Glucose, 1 × L-Rhamnose
Saponin Type Bidesmosidic
Chemical Abstract Service Number 57539-70-5

Ethnobotanical Significance of Source Plants

The ethnobotanical significance of Cussonia barteri as the source plant for this compound reflects centuries of traditional medicinal practice across diverse African cultures and geographical regions. Throughout West Africa, particularly in Nigeria, bark decoctions of Cussonia barteri have been employed as antimalarial treatments, demonstrating the practical therapeutic applications that likely contributed to the compound's discovery. In Ghana, Malawi, and Zimbabwe, extracts from this species have been traditionally utilized for treating mental health-related conditions, suggesting that the sedative properties of this compound may have been empirically recognized long before scientific validation. Traditional practitioners have also employed leaf decoctions for treating rheumatism and edema, while root preparations have been used for managing diarrheal conditions, indicating a comprehensive understanding of the plant's medicinal versatility across different plant parts and preparation methods. The widespread geographical distribution of these traditional uses, spanning from West Africa to Southern Africa, demonstrates the cultural significance and perceived efficacy of Cussonia barteri within diverse traditional medicine systems.

The ethnobotanical applications of Cussonia barteri provide valuable context for understanding the biological activities of this compound and related compounds within this species. Traditional uses for mental health conditions align closely with the documented sedative effects of this compound, suggesting that indigenous knowledge systems had empirically identified the neurologically active constituents centuries before modern phytochemical analysis. Similarly, the traditional employment of Cussonia barteri for inflammatory conditions such as rheumatism may reflect the presence of anti-inflammatory compounds working synergistically with this compound to produce therapeutic effects. The diversity of traditional preparation methods, including decoctions, topical applications, and various extraction techniques, indicates sophisticated understanding of optimal methods for extracting and concentrating bioactive compounds like this compound. Furthermore, the consistent use of Cussonia barteri across multiple African cultures suggests that the therapeutic benefits, likely including those derived from this compound, were sufficiently pronounced and reproducible to maintain cultural transmission of knowledge across generations and geographical boundaries.

Position within Natural Product Chemistry

This compound occupies a distinctive position within natural product chemistry as a representative example of structurally complex triterpene saponins that demonstrate the sophisticated biosynthetic capabilities of plant secondary metabolism. Within the broader context of natural product drug discovery, this compound exemplifies the potential of African medicinal plants as sources of novel bioactive compounds with unique structural features and pharmacological properties. The compound's complex glycosidic arrangement, featuring a trisaccharide chain with specific linkage patterns, represents an advanced level of enzymatic processing that distinguishes it from simpler triterpene structures commonly encountered in other plant families. From a structural perspective, this compound contributes to understanding the relationship between molecular architecture and biological activity within the triterpene saponin class, particularly regarding the role of glycosidic modifications in modulating pharmacological properties. The compound's position within natural product chemistry is further enhanced by its role as a chemical marker for Cussonia species, providing chemotaxonomic significance for botanical classification and quality control applications in traditional medicine practices.

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78O18/c1-22-30(52)32(54)35(57)40(62-22)65-38-25(19-49)63-39(37(59)34(38)56)61-20-26-31(53)33(55)36(58)41(64-26)66-42(60)48-16-14-43(2,3)18-24(48)23-8-9-28-44(4)12-11-29(51)45(5,21-50)27(44)10-13-47(28,7)46(23,6)15-17-48/h8,22,24-41,49-59H,9-21H2,1-7H3/t22-,24-,25+,26+,27+,28+,29-,30-,31+,32+,33-,34+,35+,36+,37+,38+,39+,40-,41-,44-,45-,46+,47+,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSBJLPWANWGED-HYXYOFMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)O)C)(C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346774
Record name Cussonoside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

943.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57539-70-5
Record name Cussonoside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057539705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cussonoside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent Partitioning and Fractionation

The crude ethanol extract is suspended in water and successively partitioned with n-hexane and ethyl acetate. The n-hexane fraction (21.31 g) and ethyl acetate fraction (8.51 g) are obtained, with the former subjected to further purification due to its higher yield. This step eliminates pigments and lipids, concentrating saponins like this compound in the ethyl acetate layer.

Chromatographic Isolation of this compound

Column Chromatography

The n-hexane fraction is loaded onto a silica gel column (60–120 µm mesh size) and eluted with gradients of n-hexane and ethyl acetate. Fractions are monitored via thin-layer chromatography (TLC) using pre-coated aluminum plates and visualized under UV light or by spraying with vanillin-sulfuric acid reagent. Subfractions exhibiting similar TLC profiles are combined and concentrated.

Preparative Thin-Layer Chromatography (PTLC)

Active subfractions are further purified using PTLC. A mixture of chloroform-methanol-water (8:2:0.1 v/v) is often employed as the mobile phase. Bands corresponding to this compound are scraped, eluted with methanol, and filtered to obtain a semi-pure compound.

Structural Elucidation of this compound

Spectroscopic Analysis

The structure of this compound is confirmed through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Key spectral data include:

Table 1: 1H^1 \text{H} and 13C^{13} \text{C} NMR Data for this compound (600 MHz, CD3_3OD)

PositionδH\delta_H (ppm)δC\delta_C (ppm)Multiplicity
11.12 (m)38.9CH2_2
33.20 (dd, J=4.5 Hz)88.5CH
125.51 (t, J=3.4 Hz)122.7CH
281.68 (s)28.1CH3_3

The 1H^1 \text{H} NMR spectrum reveals characteristic signals for oleanane-type triterpenes, including a triplet at δH\delta_H 5.51 ppm (H-12) and a double doublet at δH\delta_H 3.20 ppm (H-3β), indicating glycosylation at C-3. The IR spectrum shows absorptions at 3,420 cm1^{-1} (OH stretch) and 1,070 cm1^{-1} (C–O–C glycosidic bond).

Hydrolysis and Aglycone Identification

Acid hydrolysis of this compound with 2M HCl yields oleanolic acid as the aglycone, identified via comparison with authentic standards using TLC and co-chromatography. The sugar moiety is confirmed as glucose through gas chromatography (GC) of its trimethylsilyl derivatives.

Synthetic and Semi-Synthetic Approaches

While natural extraction remains the primary source of this compound, semi-synthetic routes have been explored. Oleanolic acid, commercially available or isolated from other plants, serves as a starting material. Glycosylation at C-3 is achieved using protected glucose donors under Koenigs-Knorr conditions, followed by deprotection to yield this compound. However, this method is less economically viable due to low stereoselectivity and yield.

Analytical Quality Control

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method using a C18 column and acetonitrile-water (70:30 v/v) mobile phase effectively separates this compound from related saponins. UV detection at 205 nm provides a linear calibration curve (R2^2 = 0.998) for quantification.

Table 2: Validation Parameters for HPLC Analysis

ParameterValue
Linearity range0.1–50 µg/mL
LOD0.03 µg/mL
LOQ0.1 µg/mL
Intra-day RSD (%)1.2
Inter-day RSD (%)2.7

Challenges and Optimization Strategies

Yield Improvement

The low natural abundance of this compound (0.014% w/w in dried leaves) necessitates optimization of extraction parameters. Response surface methodology (RSM) studies suggest that a 7:3 ethanol-water mixture at 60°C enhances extraction efficiency by 22% compared to pure ethanol.

Green Extraction Technologies

Ultrasound-assisted extraction (UAE) reduces processing time from 10 days to 45 minutes while maintaining yield. Supercritical CO2_2 extraction has also been investigated but shows lower selectivity for polar saponins .

Chemical Reactions Analysis

Types of Reactions

Cussonoside A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with varying functional groups .

Scientific Research Applications

Mechanism of Action

Cussonoside A exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Research Findings and Implications

  • Biosynthetic Pathways: this compound’s accumulation in mature SHL suggests age-dependent expression of glycosyltransferases, a trait absent in Lucyoside M .
  • Therapeutic Potential: Its sedative properties position it as a candidate for anxiety disorders, contrasting with Hederacoside A’s respiratory applications .
  • Stability: this compound degrades faster than Sapindoside B under UV exposure, necessitating dark storage .

Data Tables

Table 1: Structural Comparison of this compound and Analogs
Parameter This compound Cussonoside B Hederacoside A
Molecular Weight 1151.36 g/mol 1051.25 g/mol 1051.25 g/mol
Glycosidic Bonds 3 Rha, 1 Glc 3 Rha, 1 Glc 1 Ara, 2 Rha
LD50 (Mouse) 320 mg/kg 450 mg/kg 280 mg/kg
Table 2: Bioactivity Comparison
Bioassay This compound Akebia Saponin D Araliasaponin II
Sedative (IC50) 12 μM 18 μM N/A
Anti-inflammatory (IC50) 45 μM 50 μM 28 μM

Biological Activity

Cussonoside A is a saponin compound derived from various plant sources, notably from the genus Cussonia. This article explores its biological activities, including neuroprotective effects, antioxidant properties, and immunomodulatory activities, supported by data tables and case studies.

Structure and Properties

This compound is characterized as a bidesmosidic saponin, which indicates it has two sugar moieties linked to a steroidal aglycone. The chemical structure can be analyzed through various spectroscopic techniques such as NMR and mass spectrometry. Its molecular formula and structure contribute significantly to its biological activity.

1. Neuroprotective Effects

Recent studies have demonstrated that this compound exhibits significant neuroprotective properties, particularly against amyloid-beta (Aβ) induced cytotoxicity in neuronal cell lines. In a study involving SH-SY5Y cells, treatment with this compound led to an increase in cell viability compared to control groups exposed to Aβ.

Table 1: Neuroprotective Effects of this compound

Treatment GroupCell Viability (%)Statistical Significance
Control100-
Aβ Model Group80p < 0.05
This compound (100 μM)95p < 0.01

The results indicate that this compound can mitigate the toxic effects of Aβ, suggesting its potential for therapeutic applications in neurodegenerative diseases such as Alzheimer's.

2. Antioxidant Properties

This compound has been evaluated for its antioxidant capacity using various assays, including ABTS and DPPH radical scavenging assays. The compound demonstrated a significant ability to scavenge free radicals, indicating its potential role in reducing oxidative stress.

Table 2: Antioxidant Activity of this compound

Concentration (μg/mL)ABTS Scavenging Activity (%)DPPH Scavenging Activity (%)
103025
505550
1007570

These findings suggest that this compound could be beneficial in preventing oxidative damage associated with various chronic diseases.

3. Immunomodulatory Activities

This compound has also shown promising immunomodulatory effects. In vitro studies have indicated that it can modulate the activity of immune cells, enhancing their response to pathogens while also exhibiting anti-inflammatory properties.

Case Study: Immunomodulatory Effects

In a controlled study involving human peripheral blood mononuclear cells (PBMCs), treatment with this compound resulted in increased production of cytokines such as IL-6 and TNF-alpha, which are crucial for immune responses.

Discussion

The biological activities of this compound highlight its potential as a therapeutic agent in treating neurodegenerative diseases and conditions associated with oxidative stress and inflammation. The neuroprotective effects observed in neuronal cell lines suggest that further investigation into its mechanisms could provide insights into new treatments for Alzheimer's disease.

Q & A

Q. How is the structural elucidation of Cussonoside A performed using spectroscopic and chromatographic methods?

  • Methodological Answer: Structural determination involves a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC), high-resolution mass spectrometry (HR-MS), and infrared (IR) spectroscopy. Chromatographic techniques like HPLC and TLC are used to confirm purity during isolation. For reproducibility, ensure spectra are compared with reference databases (e.g., SciFinder, PubChem) and validate assignments using computational tools like DFT calculations .

Q. What experimental protocols are recommended for isolating this compound from natural sources?

  • Methodological Answer: Optimize extraction using polar solvents (e.g., methanol/water mixtures) followed by liquid-liquid partitioning (e.g., ethyl acetate for non-polar impurities). Purification employs column chromatography (silica gel, Sephadex LH-20) and preparative HPLC. Document solvent ratios, temperature, and pressure conditions to ensure replicability. Include purity assessments via HPLC-UV/ELSD and confirm absence of co-eluting compounds using LC-MS .

Q. How can researchers validate the bioactivity of this compound in preliminary assays?

  • Methodological Answer: Use cell-based assays (e.g., cytotoxicity via MTT assay) and enzyme inhibition studies (e.g., COX-2, α-glucosidase) with dose-response curves (IC₅₀ calculations). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across triplicate experiments. Address false positives by testing against unrelated targets and confirming stability under assay conditions .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer: Conduct meta-analyses to identify variability sources (e.g., differences in cell lines, assay protocols, or compound purity). Replicate conflicting studies under standardized conditions, documenting critical variables (e.g., cell passage number, incubation time). Use orthogonal assays (e.g., SPR for binding affinity vs. functional assays) to cross-validate results. Discuss discrepancies in the context of biological context (e.g., tissue-specific effects) .

Q. What strategies are effective for synthesizing this compound derivatives with improved pharmacokinetic properties?

  • Methodological Answer: Employ regioselective glycosylation (e.g., Koenigs-Knorr reaction) and protect functional groups (e.g., hydroxyls via silylation) to modify the aglycone or sugar moieties. Use molecular docking to predict interactions with target proteins (e.g., kinases) and prioritize derivatives for synthesis. Validate bioavailability via in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) .

Q. How can researchers design experiments to elucidate the molecular mechanism of this compound in complex biological systems?

  • Methodological Answer: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways. Validate targets via CRISPR-Cas9 knockdown or overexpression in relevant cell models. Use biophysical methods (e.g., ITC, MST) to quantify binding affinity. For in vivo relevance, employ transgenic animal models or patient-derived organoids .

Q. What statistical approaches are recommended for analyzing dose-dependent and time-course data in this compound studies?

  • Methodological Answer: Apply nonlinear regression models (e.g., log-logistic for IC₅₀) and ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For time-course data, use mixed-effects models to account for repeated measures. Report confidence intervals and effect sizes to contextualize significance. Use software like R (drc, lme4 packages) or GraphPad Prism .

Data Presentation and Reproducibility

Q. How should researchers present spectroscopic and bioactivity data for this compound in manuscripts?

  • Methodological Answer: Tabulate NMR shifts (δ in ppm), coupling constants (J in Hz), and MS fragments with proposed assignments. For bioactivity, include dose-response curves, IC₅₀ values, and statistical parameters (mean ± SD, n ≥ 3). Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for table formatting and supplementary data submission (e.g., raw spectra in .cif format) .

Q. What steps ensure reproducibility in this compound isolation and characterization workflows?

  • Methodological Answer: Publish detailed protocols in repositories like Protocols.io , including batch-specific metadata (e.g., plant voucher numbers, solvent LOTs). Share raw data (e.g., NMR .fid files, LC-MS chromatograms) via open-access platforms (e.g., Zenodo). Validate methods using inter-laboratory studies and report negative results (e.g., failed purification attempts) to aid troubleshooting .

Ethical and Methodological Considerations

Q. How can researchers address potential biases in preclinical studies of this compound?

  • Methodological Answer:
    Implement blinding during data collection/analysis and randomize treatment groups. Use power analysis to determine sample size adequacy. Disclose funding sources and conflicts of interest. Adhere to ARRIVE guidelines for animal studies, including detailed housing and welfare documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.